molecular formula C13H12FNO4 B133684 Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 622369-35-1

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No. B133684
M. Wt: 265.24 g/mol
InChI Key: FUJNUQDCBRIKRF-UHFFFAOYSA-N
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Description

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate is a compound related to a class of antibacterial agents known as fluoroquinolones. These compounds are characterized by a quinolone core and are known for their broad-spectrum antibacterial activity. The presence of a fluorine atom at the 6-position and various substituents at other positions on the quinolone ring system are critical for the antibacterial activity of these compounds .

Synthesis Analysis

The synthesis of related ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives involves multistep reactions, including the key step of obtaining the C-7 fatty amide derivative through selective formation of an azide followed by reduction to the corresponding amine . Another related compound, ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, was synthesized using the Gould-Jacobs reaction catalyzed by aluminium metal under microwave-assistance . These methods highlight the versatility and adaptability of the synthetic routes for fluoroquinolone derivatives.

Molecular Structure Analysis

The molecular structure of fluoroquinolone derivatives has been studied using various spectroscopic techniques. For instance, NMR spectroscopy has been used to analyze the chemical shifts and coupling constants of ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate and its halogenated derivatives . X-ray crystallography has also been employed to determine the crystal structure of related compounds, providing insights into the three-dimensional arrangement and potential interactions such as hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of fluoroquinolone derivatives is influenced by the substituents on the quinolone ring. For example, the presence of a 7-chloro or 7-amino group can facilitate further chemical modifications, such as nucleophilic attack or cyclocondensation reactions, leading to a diverse array of compounds with potential biological activities . The reactivity at the C-7 position is particularly important for the synthesis of novel derivatives with enhanced antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroquinolone derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are determined by the functional groups and the overall molecular structure of the compound. For instance, the introduction of fatty amide moieties at the C-7 position has been shown to influence the cytotoxicity against cancer cell lines and antimicrobial activity . The optimization of these properties is essential for the development of new antibacterial agents with improved efficacy and reduced toxicity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has been synthesized and studied as an intermediate in the development of antibacterial fluoroquinolones. This compound is pivotal in the synthesis of various quinolone derivatives with potential antibacterial properties (Rádl, 1994).

Chemical Transformations and Reactions

  • The compound has been used to explore the effects of different bases and solvents on the ratio of N- and O-ethylated products. This research is significant in understanding the chemical behavior and potential applications of the compound in various solvents (Guo Hui, 1993).

Catalysis and Reaction Optimization

  • Research has focused on synthesizing Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance. This approach highlights the optimization of reaction conditions for improved yield and efficiency in the synthesis of this compound (Song Bao-an, 2012).

Antibacterial Activity and Structural Relationships

  • The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been studied. These studies contribute to understanding the antibacterial properties of derivatives of this compound (H. Koga et al., 1980).

Application in Novel Compound Synthesis

  • Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate has been utilized in synthesizing novel quinolonecarboxylic acids. This demonstrates its utility as a building block in the creation of new chemical entities with potential pharmacological applications (C. Ziegler et al., 1988).

Future Directions

The future directions for research on Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in 4-hydroxyquinoline compounds for their antioxidant effects , this compound could be of interest in related research fields.

properties

IUPAC Name

ethyl 7-fluoro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJNUQDCBRIKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478620
Record name ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

CAS RN

622369-35-1
Record name ETHYL 7-FLUORO-4-HYDROXY-6-METHOXYQUINOLINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-fluoro-4-methoxyaniline (3.00 g, 21.26 mmol) and diethyl ethoxymethylene malonate (4.59 g, 21.26 mmol) is heated at 110° C. for 1 hour then cooled to room temperature. Hexane is added and the solids collected by filtration. This material is suspended in 45 mL of a 3:1 mixture of diphenyl ether:biphenyl and the mixture is heated at reflux for 2 hours to provide a brown solution. The reaction mixture is cooled to room temperature and hexane is added. The resultant solid is collected by filtration washing with hexane to provide 2.62 g of ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate as a white solid, mp>300° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.59 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate
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Ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Citations

For This Compound
1
Citations
S Massari, D Daelemans, G Manfroni, S Sabatini… - Bioorganic & medicinal …, 2009 - Elsevier
… Following an analogous procedure, 6-methoxyquinolone target acids 7a–c were prepared starting from ethyl 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate 15 13 (Scheme 2) …
Number of citations: 61 www.sciencedirect.com

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